Home > Products > Screening Compounds P6502 > Doxorubicinone valerate
Doxorubicinone valerate - 158699-93-5

Doxorubicinone valerate

Catalog Number: EVT-1736928
CAS Number: 158699-93-5
Molecular Formula: C26H26O10
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valerate, or valeric acid, is a straight-chain alkyl carboxylic acid naturally found in the perennial flowering plant Valeriana officinalis. [] It is also a short-chain fatty acid (SCFA) produced by the gut microbiota. [] Valerate is a structural component of many medications and is often used as a flavoring agent in food. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antitumor antibiotic that acts as a cancer treatment by interfering with the function of DNA []. It is used to treat various cancers, including leukemia, lymphoma, and breast cancer.

Doxorubicinol

Compound Description: Doxorubicinol is a major metabolite of doxorubicin that is generated through the one-electron reduction of doxorubicin []. It contributes to the drug's efficacy and toxicity profile.

Doxorubicinone

Compound Description: Doxorubicinone is the aglycone of doxorubicin, meaning it lacks the daunosamine sugar moiety []. While it retains the planar, aromatic portion of doxorubicin, it does not intercalate into DNA like its parent compound and instead likely binds to the DNA minor groove [].

7-Deoxydoxorubicinone

Compound Description: 7-Deoxydoxorubicinone is another metabolite of doxorubicin that lacks the hydroxyl group at the 7-position of the anthracycline ring []. Its formation and activity contribute to the complex pharmacological profile of doxorubicin.

Doxorubicinolone

Compound Description: Doxorubicinolone is a metabolite of doxorubicin formed via the two-electron reduction of doxorubicin []. It contributes to the overall effects of doxorubicin treatment.

Overview

Doxorubicinone valerate is a derivative of doxorubicin, an anthracycline antibiotic widely used in cancer therapy. Doxorubicin itself is known for its effectiveness against various malignancies, including breast cancer and leukemias. Doxorubicinone valerate is synthesized through the acylation of doxorubicin, which enhances its pharmacological properties and may improve its therapeutic index.

Source

Doxorubicinone valerate is derived from doxorubicin, which was first isolated from the bacterium Streptomyces peucetius. The compound is synthesized using enzymatic methods that involve the acylation of doxorubicin with valeric acid derivatives.

Classification

Doxorubicinone valerate belongs to the class of anthracycline antibiotics and is classified as an anticancer agent. It operates primarily by intercalating into DNA and inhibiting topoisomerase II, thereby preventing DNA replication.

Synthesis Analysis

Methods

The synthesis of doxorubicinone valerate typically involves a chemo-enzymatic approach. This method utilizes lipase enzymes as catalysts for the selective acylation of doxorubicin at the C-14 position.

Technical Details

  1. Enzymatic Catalysis: The reaction employs lipase, such as Candida antarctica lipase B, in conjunction with vinyl valerate as the acyl donor. The reaction is carried out in organic solvents like methyl isobutyl ketone at elevated temperatures (around 50 °C) for several hours.
  2. Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure complete conversion of substrates to products.
  3. Purification: Post-reaction, the crude product undergoes purification through silica gel chromatography to isolate pure doxorubicinone valerate from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure

Doxorubicinone valerate retains the core structure of doxorubicin but features a valerate group at the C-14 position. The molecular formula for doxorubicinone valerate is C34H36F3NO13C_{34}H_{36}F_3NO_{13}, indicating a complex structure that includes fluorine substitutions.

Data

  • Molecular Weight: Approximately 675.6 g/mol
  • Chemical Formula: C34H36F3NO13C_{34}H_{36}F_3NO_{13}
  • Structural Features: The compound consists of an anthraquinone core with hydroxyl groups and an attached valeric acid moiety.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing doxorubicinone valerate is the acylation of doxorubicin:

Doxorubicin+Vinyl ValerateLipaseDoxorubicinone Valerate+By products\text{Doxorubicin}+\text{Vinyl Valerate}\xrightarrow{\text{Lipase}}\text{Doxorubicinone Valerate}+\text{By products}

Technical Details

  • Reaction Conditions: Typically performed in organic solvents under controlled temperature and stirring conditions.
  • Monitoring Techniques: Utilization of TLC and HPLC to track substrate depletion and product formation.
Mechanism of Action

Process

Doxorubicinone valerate exerts its anticancer effects primarily through two mechanisms:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication.
  2. Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for DNA unwinding during replication, leading to increased DNA breaks and subsequent apoptosis in rapidly dividing cancer cells .

Data

The effectiveness of doxorubicin derivatives like doxorubicinone valerate can be attributed to their ability to induce oxidative stress within cancer cells, further enhancing their cytotoxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-orange powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions, but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying solubility at different pH levels, which can affect its bioavailability.
Applications

Scientific Uses

Doxorubicinone valerate is primarily utilized in cancer treatment protocols, particularly for bladder cancer due to its ability to be administered intravesically (directly into the bladder). Its application includes:

  1. Cancer Therapy: Used as an effective treatment for refractory urinary bladder cancer.
  2. Research Applications: Investigated for potential use in combination therapies with other anticancer agents to enhance efficacy while minimizing side effects .
Synthetic Pathways and Derivative Optimization

Enzymatic and Chemoenzymatic Synthesis of Doxorubicinone Valerate Precursors

Doxorubicinone valerate derives from functionalization of the aglycone core of doxorubicin (DXR), a polyketide anthracycline. Its biosynthesis hinges on Type II polyketide synthase (PKS) in Streptomyces peucetius subsp. caesius ATCC 27952, which assembles a 21-carbon decaketide chain via iterative decarboxylative condensation of malonyl-CoA and a propionyl-CoA starter unit [1] [8]. Key tailoring steps include:

  • C-14 hydroxylation: Catalyzed by cytochrome P450 oxidase DoxA, which converts daunorubicin to DXR. This enzyme exhibits inherent inefficiency, with C-14 hydroxylation activity 170-fold lower than C-13 hydroxylation [8].
  • Genetic engineering: Heterologous expression of DoxA in E. coli pGro7/BL21(DE3) with GroES/GroEL chaperones and heme precursor (5-ALA) boosts soluble yield (1.67 g/L). Rational mutagenesis of DoxA (e.g., P88Y mutant) enhances catalytic efficiency by 56% via improved hydrophobic substrate binding [8].
  • Chemoenzymatic strategies: Semi-synthesis from daunorubicin via electrophilic bromination is hampered by poor yields. Fermentation optimization using doxA-expressing plasmids and knockout of shunt pathways (e.g., baumycin biosynthesis) doubles DXR titers [1] .

Table 1: Key Enzymes in Doxorubicinone Biosynthesis

Enzyme/StrainFunctionEngineering ApproachYield Improvement
Wild-type DoxADaunorubicin → Doxorubicin (C-14 hydroxylation)NoneBaseline
DoxA(P88Y) mutantEnhanced substrate bindingMolecular docking/MD simulations56% vs. wild-type
S. peucetius triple mutantBlocks baumycin formationdoxA overexpression + gene knockouts2× DXR titer

Lipase-Catalyzed Acylation for Enhanced Bioavailability

Lipase-mediated regioselective acylation optimizes doxorubicinone’s pharmacokinetics by targeting the C-14 hydroxyl group:

  • Enzyme selection: Mucor javanicus lipase ion-paired with Aerosol OT (AOT) in toluene accelerates valerate conjugation 25-fold (3.21 μmol/min·g-lipase) vs. untreated enzyme. Subtilisin Carlsberg (KCl-co-lyophilized) enables rare C-3′ amine acylation [5] [9].
  • Vinyl ester activation: Valeric acid vinyl esters serve as acyl donors due to irreversible transesterification. Kinetic studies show >99% regioselectivity for C-14 over C-4′ hydroxyl or C-3′ amine groups when using AOT-lipase [3] [5].
  • Bioavailability impact: 14-Valerate derivatives exhibit altered cytotoxicity profiles. For example, 14-(2-thiophene acetate) doxorubicin shows IC₅₀ = 65 nM (MCF7 cells), comparable to DXR (27 nM), while bypassing multidrug resistance (IC₅₀ = 8 μM vs. 27 μM for DXR) [5].

Solid-Phase Synthesis for Scalable Production of Valerate-Conjugated Derivatives

Solid-phase synthesis enables high-purity, scalable production of doxorubicinone valerate precursors:

  • Resin selection: Controlled-pore glass (CPG, 1000 Å pore size) or polystyrene supports (350 μmol/g loading) accommodate long-chain anthracyclines. Nucleophilic groups on doxorubicinone anchor it via ester linkages [6] [10].
  • Phosphoramidite chemistry: Stepwise coupling uses valerate-phosphoramidite monomers activated by tetrazole. Capping with acetic anhydride/N-methylimidazole truncates deletion sequences (<0.5% per step) [6].
  • Throughput advantages: Excess reagents (5–10×) drive reactions to >99% completion per cycle. A 20-mer doxorubicinone-valerate conjugate achieves 78% yield at 99.5% coupling efficiency vs. 22% in solution phase [6].

Table 2: Solid-Phase vs. Solution-Phase Synthesis Efficiency

Synthesis MethodScaleAvg. Coupling YieldOverall Yield (20-mer)Purity
Solid-phase (CPG)40 nmol–10 μmol99.5%78%>95%
Solution-phase10–100 μmol97%22%70–85%

Solvent Systems and Reaction Kinetics in Vinyl Ester-Mediated Functionalization

Solvent polarity and water activity critically govern lipase kinetics in valerate conjugation:

  • Solvent optimization: Toluene maximizes M. javanicus lipase activity (Vₘₐₓ = 3.21 μmol/min·g) by preserving enzyme rigidity. Co-solvents like tert-butanol (10–20% v/v) enhance daunorubicin solubility 5-fold without denaturation [3] [9].
  • Water activity (a𝘸) control: Lyophilization with KCl (98% w/w) boosts subtilisin activity 56× (56.7 μmol/min·g) by facilitating proton transfer. Optimal a𝘸 = 0.55–0.65 suppresses hydrolysis [5].
  • Reaction kinetics: Vinyl valerate acylation follows Michaelis-Menten kinetics. Kₘ for daunorubicin is 2.3 mM in toluene, while k꜀ₐₜ increases 8-fold with AOT-ion-paired lipases [3] [5].

Table 3: Solvent Effects on Lipase-Catalyzed Valeroylation

Properties

CAS Number

158699-93-5

Product Name

Doxorubicinone valerate

IUPAC Name

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

Molecular Formula

C26H26O10

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1

InChI Key

IVNIGSFXMGPCOA-RXBISOJRSA-N

SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.